

2-Methoxy-N-methylethanamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-N-methylethanamine**

Cat. No.: **B1584131**

[Get Quote](#)

An In-Depth Technical Guide to the Material Safety Data Sheet for **2-Methoxy-N-methylethanamine**

Introduction

2-Methoxy-N-methylethanamine (CAS No. 38256-93-8) is an organic compound utilized in various synthetic pathways within laboratory and chemical manufacturing settings.^[1] As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe and effective research. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the material's safety data. Moving beyond a simple recitation of facts, this document elucidates the causality behind the safety protocols, enabling users to build self-validating systems of laboratory safety based on authoritative data and field-proven insights.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in predicting its behavior both in a reaction vessel and in the event of an accidental release. **2-Methoxy-N-methylethanamine** is a colorless to pale yellow liquid with a characteristic pungent, amine-like odor.^[2] Its miscibility with water is a critical factor in both first aid and spill control measures.^[2]

Property	Value	Source
CAS Number	38256-93-8	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₁₁ NO	[1] [2] [3]
Molecular Weight	89.14 g/mol	[3]
Synonyms	(2-methoxyethyl)(methyl)amine	[3]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Pungent	[2]
Boiling Point	95 °C (for a related compound)	[5]
Water Solubility	Soluble	[2]

Section 2: Comprehensive Hazard Analysis

The hazard profile of **2-Methoxy-N-methylethanamine** is significant, primarily driven by its high flammability and severe corrosivity. A thorough understanding of these risks is essential for mitigating exposure and preventing incidents.

GHS Classification and Labeling

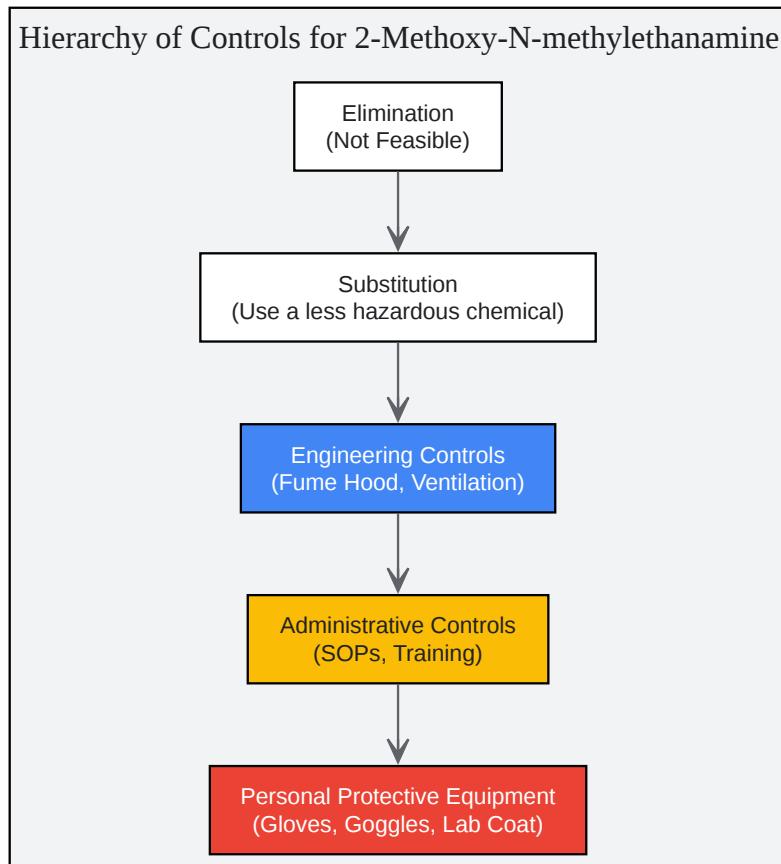
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. For this compound, the classifications demand the highest level of warning and precaution.

Hazard Class	Category	Hazard Statement	Pictogram
Flammable Liquids	2	H225: Highly Flammable liquid and vapor	
Skin Corrosion	1A/1B/1C	H314: Causes severe skin burns and eye damage	corrosive
Serious Eye Damage	1	H318: Causes serious eye damage	corrosive
Acute Toxicity (Oral)	4	H302: Harmful if swallowed	exclamation
Skin Sensitization	1	H317: May cause an allergic skin reaction	exclamation
Respiratory Irritation	3	H335: May cause respiratory irritation	exclamation

The Signal Word associated with these classifications is "Danger".[\[1\]](#)[\[3\]](#)[\[4\]](#)

The "Why" Behind the Hazards

- Flammability: As a Category 2 flammable liquid, this compound has a low flash point, meaning it can form an ignitable vapor-air mixture at or below normal room temperature.[\[1\]](#) [\[3\]](#) The primary danger stems from its vapor being heavier than air, allowing it to travel along surfaces to a distant ignition source and flash back. This necessitates the use of explosion-proof equipment and strict control of all ignition sources.[\[1\]](#)
- Corrosivity: The classification "Causes severe skin burns and eye damage" (H314) indicates that the material can cause irreversible tissue damage upon contact.[\[1\]](#) This is characteristic of its amine functionality, which can disrupt cell membranes and denature proteins. The corrosive nature is immediate and aggressive, which is why rapid and prolonged flushing with water is the critical first aid step.


- Toxicity and Sensitization: The compound is classified as harmful if swallowed.[3] Furthermore, it may cause an allergic skin reaction (sensitization), meaning that after an initial exposure, subsequent low-level exposures can trigger a significant allergic response. [3] The potential for respiratory irritation also underscores the need for handling in well-ventilated areas.[2][6]

Section 3: Proactive Exposure Control and Personal Protection

Preventing exposure is the most effective safety strategy. This is achieved by implementing a multi-layered approach known as the Hierarchy of Controls.

The Hierarchy of Controls

This principle prioritizes control methods from most to least effective. Personal Protective Equipment (PPE) is always the last line of defense.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls in Practice

For **2-Methoxy-N-methylethanamine**, engineering controls are non-negotiable.

- Chemical Fume Hood: All handling of open containers must occur inside a properly functioning chemical fume hood to prevent inhalation of vapors and contain any potential spills.
- Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.^[7]

- Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[7][8]

Personal Protective Equipment (PPE) Selection

PPE must be selected to withstand the specific hazards of this chemical.

Protection	Specification	Rationale
Eye/Face	Chemical safety goggles and a full-face shield.	Protects against splashes of corrosive liquid. A face shield is critical to protect the entire face.[1]
Skin	Chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data) and a lab coat. A chemical-resistant apron or full suit may be required for larger quantities.[1][7]	Prevents skin contact which can cause severe burns and sensitization.
Respiratory	Not typically required if used in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][7]	Prevents respiratory tract irritation from inhaled vapors.

Standard Operating Procedure (SOP) for Safe Handling

- Preparation: Don all required PPE (goggles, face shield, gloves, lab coat) before entering the designated work area. Ensure the fume hood is on and functioning correctly. Confirm the location of the nearest eyewash and safety shower.
- Staging: Place absorbent pads on the work surface inside the fume hood. Secure the chemical container.

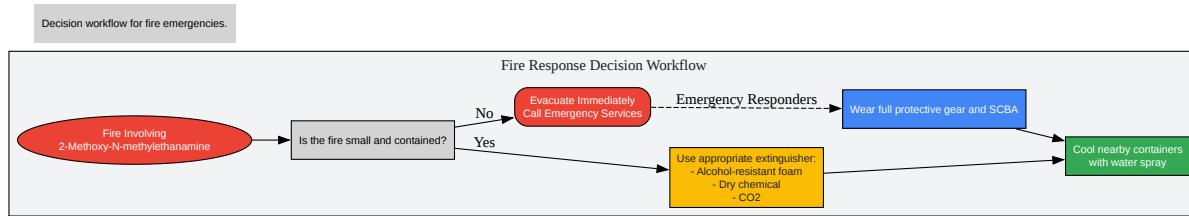
- Dispensing: Ground/bond the container and receiving equipment to prevent static discharge.
[1] Use only non-sparking tools.[1] Slowly dispense the required amount of liquid.
- Post-Handling: Tightly close the container. Wipe down any minor drips with a damp cloth (handle as hazardous waste).
- Decontamination: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[1] Wash hands thoroughly with soap and water.[1]

Section 4: Emergency Response Protocols

Even with robust controls, accidents can happen. A clear, practiced emergency plan is vital.

First Aid: A Step-by-Step Guide

Immediate action is critical to minimizing injury. Always show the Safety Data Sheet to responding medical personnel.[1]


- Inhalation:
 - Immediately move the affected person to fresh air.[1][6]
 - If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[1]
 - Seek immediate medical attention.[1]
- Skin Contact:
 - Immediately begin flushing the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing contaminated clothing and shoes.[6][7]
 - Do not delay flushing to remove clothing.
 - Seek immediate medical attention.[1]
- Eye Contact:

- Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][6]
- Remove contact lenses if present and easy to do so. Continue rinsing.[1]
- Seek immediate medical attention, preferably from an ophthalmologist.
- Ingestion:
 - Do NOT induce vomiting.
 - Rinse the mouth thoroughly with water.[1][6]
 - Never give anything by mouth to an unconscious person.[1][6]
 - Seek immediate medical attention.[1]

Accidental Release and Spill Cleanup

- Evacuate: Evacuate all non-essential personnel from the immediate area.
- Ventilate: Ensure the area is well-ventilated (if safe to do so).
- Control Ignition: Remove all sources of ignition (e.g., turn off equipment, no open flames).[9]
- Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels.
- Collection: Use non-sparking tools to carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1]
- Decontamination: Clean the spill area thoroughly.
- Disposal: Dispose of the waste through a licensed disposal company.[1]

Fire-Fighting Strategy

[Click to download full resolution via product page](#)

Caption: Decision workflow for fire emergencies.

Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[1\]](#) [\[6\]](#) Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[\[1\]](#)[\[10\]](#) A solid jet of water may be ineffective and could spread the flammable liquid.[\[10\]](#)

Section 5: Storage and Disposal

- Chemical Stability and Storage: The material should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[\[1\]](#)[\[7\]](#) It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[\[1\]](#) [\[11\]](#) Some suppliers recommend storage at 2-8°C under an inert atmosphere to maintain purity and stability.[\[1\]](#)[\[4\]](#)
- Waste Management and Disposal: Surplus and non-recyclable solutions must be offered to a licensed disposal company.[\[1\]](#) Containers must be properly labeled and handled as hazardous waste. Do not allow the product to enter drains or waterways under any circumstances.[\[1\]](#)

Section 6: Toxicological and Ecological Profile

- **Summary of Toxicological Data:** The acute toxicity data indicates the material is harmful if swallowed.[3] It is definitively corrosive to skin and eyes.[1] It is also a potential skin sensitizer.[3] Crucially, a significant data gap exists for chronic effects. The chemical, physical, and toxicological properties have not been thoroughly investigated, and there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[1][12] This lack of data mandates a conservative approach, treating the substance as potentially having unknown long-term health effects.
- **Ecological Considerations:** No specific ecological data is readily available. However, the standing instruction to prevent entry into drains is a strong indicator of potential harm to aquatic life.[1] All releases to the environment should be avoided.

Conclusion

2-Methoxy-N-methylethanamine is a valuable chemical reagent that demands rigorous safety protocols. Its profile as a highly flammable, corrosive, and potentially sensitizing liquid with unknown long-term toxicological effects requires that all work be conducted with a high degree of caution. By understanding the reasons behind the safety procedures—from the use of explosion-proof equipment to the critical 15-minute flushing protocol—researchers can create a safer laboratory environment, ensuring that scientific advancement does not come at the cost of personal health and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. angenechemical.com [angenechemical.com]
- 2. chembk.com [chembk.com]
- 3. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 38256-93-8|2-Methoxy-N-methylethanamine|BLD Pharm [bldpharm.com]

- 5. 2-METHOXYETHYLAMINE | 109-85-3 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. theory.labster.com [theory.labster.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [2-Methoxy-N-methylethanamine material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584131#2-methoxy-n-methylethanamine-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b1584131#2-methoxy-n-methylethanamine-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com